Mulbel-rochromene

Description

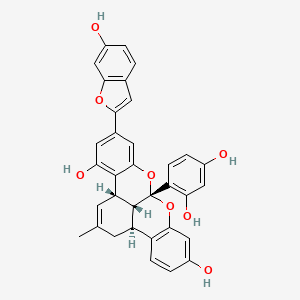

Mulbel-rochromene (桑色烯) is a flavonoid derivative isolated from the branches of Morus alba (mulberry). It is characterized by a fused chromene backbone with prenyl and aryl substituents, giving it the molecular formula C₃₄H₂₆O₈ and a molecular weight of 610.57 g/mol . This compound is part of a broader class of prenylated flavonoids, which are notable for their structural complexity and diverse bioactivities. This compound is commercially available as a reference standard with HPLC purity ≥98%, indicating its significance in pharmacological and phytochemical research .

Properties

Molecular Formula |

C34H26O8 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(1R,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m1/s1 |

InChI Key |

MJJWBJFYYRAYKU-FJPSCYHJSA-N |

SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Isomeric SMILES |

CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Synonyms |

albanol A mulberrofuran G |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Structural Analysis

This compound vs. Mulberrin: this compound has a larger molecular framework (C₃₄H₂₆O₈ vs. C₂₅H₂₂O₆) due to additional prenyl and aromatic groups. Mulberrin, in contrast, has a simpler flavonoid structure with fewer substituents, which may limit its bioactivity spectrum .

This compound vs. Morusin: Morusin (often confused with Mulberrochromene in nomenclature) shares a prenylated backbone but lacks the chromene ring system. This structural difference correlates with its distinct mechanism in inhibiting cancer cell proliferation .

This compound vs. Kuwanon B: Kuwanon B contains a unique Diels-Alder adduct formation, absent in this compound. This feature is critical for its antihypertensive effects via ACE inhibition .

Iso-mulbel-rochromene :

Pharmacological Activities

- Antioxidant Properties : this compound’s extended conjugation system allows efficient free radical scavenging, outperforming simpler analogs like Morin (C₁₅H₁₀O₇ ) in in vitro assays .

- Anticancer Potential: While this compound and Morusin both show cytotoxicity against cancer cells, Morusin’s chalcone-like structure enables stronger interactions with tubulin, disrupting mitosis .

- Bioavailability: The larger size of this compound may reduce oral bioavailability compared to Kuwanon B, which has intermediate polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.